3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide is a complex organic compound notable for its structural features and potential biological activities. This compound is classified as a derivative of chromen, which is known for its diverse pharmacological properties. The molecular formula of this compound is C19H18N2O4, with a molecular weight of 338.36 g/mol. It is recognized under the CAS number 1010902-08-5 and has been studied for its therapeutic potentials.
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Optimization of reaction conditions such as temperature, pressure, and choice of solvents is crucial for achieving high yields and purity.
The molecular structure of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide features a chromen core linked to a pyridinyl group through a propanamide functional group. The structural representation can be described using the following data:
The compound's structure can be visualized using SMILES notation: COc1cc2oc(=O)cc(C)c2cc1CCC(=O)NCCc1nnc2ccccn12.
The chemical reactivity of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide can be explored through various organic reactions typical for chromen derivatives, including:
These reactions can be facilitated under specific conditions involving catalysts and solvents to yield desired derivatives or intermediates.
The mechanism of action for 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide may involve several pathways depending on its biological targets. Preliminary studies suggest that it may exert its effects through:
Research focusing on binding affinities and interaction studies will provide insights into the safety and efficacy of this compound for therapeutic use.
The physical properties of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide include:
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to characterize these properties.
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-y)propanamide has several potential applications in scientific research, including:
These applications underscore the compound's versatility in both medicinal and industrial contexts, warranting further investigation into its biological activities and potential therapeutic uses.
CAS No.: 5875-50-3
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8